Trimethylsilylmethyl azide
Overview
Description
Synthesis Analysis
Trimethylsilylmethyl azide was first synthesized through the reaction of chloromethyltrimethylsilane with sodium azide, showcasing its stability and functional utility in synthetic organic chemistry. This synthesis not only highlights the reactivity of trimethylsilylmethyl azide but also its potential as an α-functionalized synthetic equivalent of methyl azide in various reactions (Tsuge, Kanemasa, & Matsuda, 1983).
Molecular Structure Analysis
The molecular structure of trimethylsilylmethyl azide and its derivatives, such as azido(trimethylsilyl)acetylene, has been characterized by spectroscopic methods, including NMR and IR spectroscopy. These studies provide valuable information on the structural aspects of these compounds and their stability under various conditions (Banert et al., 2015).
Chemical Reactions and Properties
Trimethylsilylmethyl azide participates in a range of chemical reactions, demonstrating its versatility. Notably, its reactions with aldehydes can lead to the synthesis of gem- and 1,3-diazides, tetrazoles, and nitriles, highlighting its utility in generating diverse chemical structures under controlled conditions (Nishiyama, Oba, & Watanabe, 1987).
Physical Properties Analysis
Trimethylsilylmethyl azide's physical properties, such as thermal stability and reactivity, play a crucial role in its application in synthetic chemistry. Its stability allows for safe handling and storage, which is essential for its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of trimethylsilylmethyl azide, including its reactivity with different chemical groups and its role in facilitating various chemical transformations, are of significant interest. Its ability to act as a precursor for the synthesis of complex molecules and materials showcases its importance in the field of chemical synthesis.
Scientific Research Applications
1. Synthesis and Cycloaddition Reaction to Acetylenic Dipolarophiles
- Summary of Application: Trimethylsilylmethyl azide is used as an α-functionalized synthetic equivalent of methyl azide in the reaction with acetylenic dipolarophiles .
- Methods of Application: The compound was first synthesized from the reaction of chloromethyltrimethylsilane with sodium azide. It was then used in the reaction with acetylenic dipolarophiles and the subsequent reaction of the cycloadducts with aldehydes and water in the presence of fluoride ion .
- Results or Outcomes: The study demonstrated the use of trimethylsilylmethyl azide as a thermally stable, α-functionalized synthetic equivalent of methyl azide .
2. Electrolyte Additive in Li-Metal Batteries
- Summary of Application: Trimethylsilyl azide (TSA) is used as an efficient electrolyte additive in Li-metal batteries .
- Methods of Application: Along with a LiF-rich compound, the addition of 0.1 M TSA to fluoroethylene carbonate (FEC)-based electrolytes induces the formation of a conductive solid-electrolyte interphase layer on the Li-metal surface .
- Results or Outcomes: The addition of TSA allows the formation of a dense Li-deposit morphology, greatly enhancing the Li plating–stripping reaction kinetics. A practical Li/full concentration gradient Li [Ni 0.73 Co 0.10 Mn 0.15 Al 0.02]O2 (FCG73) battery exhibits outstanding long-term cycling stability over 300 cycles and fast charge–discharge capability at a practical level .
Safety And Hazards
Future Directions
Trimethylsilylmethyl azide has been used as an efficient electrolyte additive in Li-metal batteries . Along with a LiF-rich compound, the addition of 0.1 M Trimethylsilylmethyl azide to fluoroethylene carbonate (FEC)-based electrolytes not only induces the formation of a conductive solid-electrolyte interphase layer on the Li-metal surface but also allows the formation of a dense Li-deposit morphology .
properties
IUPAC Name |
azidomethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUFTCADGLKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236487 | |
Record name | Trimethylsilylmethyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylmethyl azide | |
CAS RN |
87576-94-1 | |
Record name | Trimethylsilylmethyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilylmethyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilylmethyl Azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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